13-O-p-Coumaroylplumieride
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Overview
Description
Preparation Methods
The synthesis of 13-O-p-Coumaroylplumieride involves several steps, typically starting from the extraction of the natural product from Plumeria rubra. The compound can be isolated using chromatographic techniques.
Chemical Reactions Analysis
13-O-p-Coumaroylplumieride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
13-O-p-Coumaroylplumieride has several scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies and for the synthesis of related iridoid glycosides.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 13-O-p-Coumaroylplumieride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of oxidative stress. The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
13-O-p-Coumaroylplumieride can be compared with other iridoid glycosides such as:
Plumieride: The parent compound from which this compound is derived.
Plumericin: Another iridoid glycoside with similar biological activities.
Isoplumericin: A structural isomer with distinct biological properties.
Protoplumericine A: A related compound with potential therapeutic applications. The uniqueness of this compound lies in its specific esterification with p-coumaric acid, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C30H32O14 |
---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate |
InChI |
InChI=1S/C30H32O14/c1-14(41-21(33)8-5-15-3-6-16(32)7-4-15)18-11-30(44-27(18)38)10-9-17-19(26(37)39-2)13-40-28(22(17)30)43-29-25(36)24(35)23(34)20(12-31)42-29/h3-11,13-14,17,20,22-25,28-29,31-32,34-36H,12H2,1-2H3/b8-5+/t14-,17+,20+,22+,23+,24-,25+,28-,29-,30+/m0/s1 |
InChI Key |
WBCMGDNFDRNGGZ-DEYYTONKSA-N |
Isomeric SMILES |
C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)OC(=O)/C=C/C5=CC=C(C=C5)O |
Canonical SMILES |
CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)O |
Origin of Product |
United States |
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